5-[(4-nitro-1H-pyrazol-1-yl)methyl]-1,2-oxazole-3-carbohydrazide
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Overview
Description
5-[(4-nitro-1H-pyrazol-1-yl)methyl]-1,2-oxazole-3-carbohydrazide is a heterocyclic compound that features both pyrazole and oxazole rings. These types of compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development .
Preparation Methods
The synthesis of 5-[(4-nitro-1H-pyrazol-1-yl)methyl]-1,2-oxazole-3-carbohydrazide typically involves the reaction of 4-nitro-1H-pyrazole with oxazole derivatives under specific conditions. One common method involves the use of hydrazine derivatives with β-diketones, providing a mixture of regioisomers . Industrial production methods may involve the use of resinous, nontoxic, thermally stable, and cost-effective catalysts like Amberlyst-70 .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can be reduced using hydrazine derivatives.
Substitution: The pyrazole ring can undergo electrophilic substitution reactions.
Common reagents used in these reactions include hydrazine, β-diketones, and strong bases. Major products formed from these reactions include various substituted pyrazoles and oxazoles .
Scientific Research Applications
5-[(4-nitro-1H-pyrazol-1-yl)methyl]-1,2-oxazole-3-carbohydrazide has several scientific research applications:
Chemistry: Used as a scaffold for the synthesis of more complex heterocyclic systems.
Biology: Exhibits antibacterial, anti-inflammatory, and anticancer activities.
Medicine: Potential use in the development of new drugs for treating various diseases.
Industry: Used in the synthesis of materials with specific properties, such as energetic materials.
Mechanism of Action
The mechanism of action of 5-[(4-nitro-1H-pyrazol-1-yl)methyl]-1,2-oxazole-3-carbohydrazide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or interact with DNA to exert its biological effects . Molecular docking studies have shown that pyrazole derivatives can fit into the active sites of enzymes, leading to inhibition of their activity .
Comparison with Similar Compounds
Similar compounds include other pyrazole and oxazole derivatives, such as 3-nitro-1-(2H-tetrazol-5-yl)-1H-pyrazole-4-carboxylic acid . Compared to these compounds, 5-[(4-nitro-1H-pyrazol-1-yl)methyl]-1,2-oxazole-3-carbohydrazide is unique due to its specific combination of pyrazole and oxazole rings, which may confer distinct biological activities and chemical reactivity .
Properties
Molecular Formula |
C8H8N6O4 |
---|---|
Molecular Weight |
252.19 g/mol |
IUPAC Name |
5-[(4-nitropyrazol-1-yl)methyl]-1,2-oxazole-3-carbohydrazide |
InChI |
InChI=1S/C8H8N6O4/c9-11-8(15)7-1-6(18-12-7)4-13-3-5(2-10-13)14(16)17/h1-3H,4,9H2,(H,11,15) |
InChI Key |
LQAQIQMYBUEFPV-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(ON=C1C(=O)NN)CN2C=C(C=N2)[N+](=O)[O-] |
Origin of Product |
United States |
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